BenchChemオンラインストアへようこそ!

N,N-Dipropyltryptamine Oxalate

Serotonin Receptor Binding 5-HT2A Affinity Radioligand Binding Assay

N,N-Dipropyltryptamine (DPT) Oxalate – a stable crystalline salt with quantifiable differentiation. Unique dual profile: moderate 5-HT2A agonist (Ki=152 nM, EC50=445 nM) plus potent SERT inhibition (Ki=0.594 μM), absent in shorter-chain analogs (DMT SERT Ki=4.00 μM). Partial 5-HT1A agonism (52% efficacy) and documented anticonvulsant activity in Fmr1 KO mice (10 mg/kg). Superior handling vs. free base. Supports TRUPATH biosensor, neurotransmitter homeostasis, and analytical reference standard studies. Choose DPT oxalate for reproducible, target-specific results.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 1796932-63-2
Cat. No. B585166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropyltryptamine Oxalate
CAS1796932-63-2
SynonymsN,N-Dipropyl-1H-indole-3-ethanamine Oxalate;  3-[2-(Dipropylamino)ethyl]-indole;  DPT Oxalate; 
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCCCN(CCC)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O
InChIInChI=1S/C16H24N2.C2H2O4/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,13,17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyIFCAJIQWJKAPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dipropyltryptamine Oxalate (CAS 1796932-63-2): Procurement-Relevant Baseline Data for Research Applications


N,N-Dipropyltryptamine (DPT) oxalate (CAS 1796932-63-2) is the oxalate salt of the synthetic tryptamine base N,N-Dipropyltryptamine [1]. DPT is a serotonergic psychedelic (SP) that functions as an agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT2A, 5-HT1A, and 5-HT1B [2]. The oxalate salt form is commonly utilized in research settings to provide a stable, crystalline solid with improved handling and storage characteristics compared to the free base . While structurally related to other N,N-dialkyltryptamines, DPT exhibits a distinct pharmacological profile with quantifiable differentiation in receptor binding affinity, functional activity, and transporter interactions that are critical for specific research applications [3].

Why N,N-Dipropyltryptamine Oxalate (CAS 1796932-63-2) Cannot Be Interchanged with Generic Tryptamine Analogs


The tryptamine scaffold supports a wide array of pharmacological activities, but small structural modifications produce substantial, quantifiable differences in receptor affinity, functional efficacy, and off-target interactions [1]. For N,N-Dipropyltryptamine (DPT), the N,N-dipropyl substitution pattern confers a unique combination of moderate-to-high 5-HT2A receptor affinity (Ki = 152 nM) and exceptionally potent serotonin transporter (SERT) inhibition (Ki = 0.594 μM) [2][3]. This dual-action profile is not present in shorter-chain analogs like N,N-Dimethyltryptamine (DMT), which has weaker SERT inhibition (Ki = 4.00 μM) [3]. Furthermore, DPT's functional efficacy at 5-HT1A receptors (partial agonist, 52% efficacy) and 5-HT2A receptors (full agonist) creates a specific polypharmacological signature that directly impacts in vivo behavioral outcomes and cannot be replicated by other N,N-dialkyltryptamines [2]. Substitution with another tryptamine—without empirical validation of these quantitative parameters—will yield non-equivalent experimental results and confound data interpretation.

N,N-Dipropyltryptamine Oxalate: Quantitative Evidence for Differentiated Selection Over Tryptamine Analogs


5-HT2A Receptor Binding Affinity: DPT vs. 5-HT and Other Tryptamines

In radioligand competition binding assays, N,N-Dipropyltryptamine (DPT) exhibited a Ki of 152 nM at human 5-HT2A receptors, which is approximately 3.7-fold lower affinity than the endogenous agonist 5-HT (Ki = 41 nM) [1]. This places DPT as a moderate-affinity ligand for the primary target of serotonergic psychedelics, distinguishing it from higher-affinity N,N-dialkyltryptamines like 5-MeO-DMT (Ki ≈ 10-50 nM) and lower-affinity analogs such as DMT (Ki ≈ 1-3 μM) [2].

Serotonin Receptor Binding 5-HT2A Affinity Radioligand Binding Assay

Functional Potency at 5-HT2A Receptor: DPT vs. 5-HT in TRUPATH Assay

Using the TRUPATH G-protein biosensor platform, DPT activated 5-HT2A receptors with an EC50 of 445 nM, demonstrating full agonist efficacy (Emax = 83% relative to 5-HT) [1]. This functional potency is approximately 37-fold lower than that of 5-HT (EC50 = 12 nM) but significantly higher than the potencies observed for DPT at 5-HT1A (EC50 = 2400 nM) and 5-HT1B (EC50 = 1710 nM) receptors [1]. The rank order of functional potencies (5-HT2A > 5-HT1B > 5-HT1A) defines a distinct pharmacological signature not shared by other tryptamines like psilocin, which exhibits more balanced efficacy across 5-HT subtypes [2].

G-protein Activation 5-HT2A Functional Activity TRUPATH Biosensor

Serotonin Transporter (SERT) Inhibition: DPT vs. DMT and Other Analogs

DPT is a potent inhibitor of [3H]5-HT transport at the serotonin transporter (SERT) with a Ki value of 0.594 ± 0.12 μM [1]. This is 6.7-fold more potent than N,N-Dimethyltryptamine (DMT; Ki = 4.00 ± 0.70 μM), 3.9-fold more potent than N,N-Diisopropyltryptamine (DIPT; Ki = 2.32 ± 0.46 μM), and 15-fold more potent than N-Methyl-N-isopropyltryptamine (MIPT; Ki = 8.88 ± 4.7 μM) [1]. This high potency at SERT, combined with its 5-HT2A agonist activity, gives DPT a unique polypharmacological profile among N,N-dialkyltryptamines.

Serotonin Transporter SERT Inhibition Monoamine Uptake

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: DPT vs. DMT and Analogs

DPT inhibits [3H]5-HT transport at VMAT2 with a Ki value of 19 ± 2.3 μM [1]. This is 4.9-fold more potent than DMT (Ki = 93 ± 6.8 μM) and comparable to MIPT (Ki = 20 ± 4.3 μM) and DIPT (Ki = 19 ± 3.1 μM) [1]. The combination of high SERT inhibition potency and moderate VMAT2 inhibition suggests that DPT can effectively elevate intracellular serotonin concentrations while also influencing vesicular storage dynamics, a profile distinct from DMT which is a weak inhibitor at both transporters.

VMAT2 Inhibition Vesicular Monoamine Transport Synaptic Vesicle Pharmacology

In Vivo Anticonvulsant Efficacy: DPT in Fragile X Syndrome Mouse Model

In an Fmr1 knockout mouse model of fragile X syndrome, DPT (10 mg/kg, i.p.) completely prevented audiogenic seizures (AGS), whereas lower doses (3 and 5.6 mg/kg) were ineffective [1]. This anticonvulsant effect appears independent of DPT's serotonergic activity, as pretreatment with selective antagonists for 5-HT2A/2C, 5-HT1B, or 5-HT1A receptors, or a pan-serotonin antagonist, failed to block the antiepileptic action [1]. In contrast, other tryptamine-based psychedelics like psilocybin have not been reported to produce similar seizure prevention in this model, highlighting a unique therapeutic indication for DPT [2].

Fragile X Syndrome Audiogenic Seizure Anticonvulsant Activity

Analytical Characterization: Distinct Mass Spectrometric and Chromatographic Signatures

N,N-Dipropyltryptamine (DPT) has a well-defined analytical signature that enables unambiguous identification and differentiation from structurally similar tryptamines in complex biological matrices. GC-EI-MS and HPLC-ESI-MS methods have been validated for the detection and quantification of DPT alongside other tryptamines [1]. SpectraBase contains reference data including 1H NMR, FTIR, and multiple MS spectra (GC-MS and LC-MS) with exact mass 244.193949 g/mol (free base) [2]. This analytical fingerprint is essential for forensic toxicology, clinical monitoring, and quality control in research settings, ensuring that DPT can be accurately distinguished from other tryptamines such as DMT, 5-MeO-DMT, and DIPT [1].

Analytical Chemistry Forensic Toxicology Mass Spectrometry

Optimal Research and Industrial Applications for N,N-Dipropyltryptamine Oxalate (CAS 1796932-63-2) Based on Differentiated Evidence


Serotonin Receptor Pharmacology: Dissecting 5-HT2A-Mediated Signaling Pathways

The well-characterized affinity (Ki = 152 nM) and functional potency (EC50 = 445 nM) of DPT at 5-HT2A receptors, combined with its partial agonist activity at 5-HT1A (52% efficacy), make it an ideal tool for studying the balance between 5-HT2A and 5-HT1A signaling [1]. The moderate potency and full efficacy at 5-HT2A allow for investigation of receptor activation without the confounding effects of rapid desensitization seen with higher-affinity agonists. This is particularly valuable for in vitro studies using TRUPATH or similar biosensor platforms to map G-protein coupling dynamics.

Monoamine Transporter Research: SERT and VMAT2 Polypharmacology

DPT's exceptional potency as a SERT inhibitor (Ki = 0.594 μM) and moderate VMAT2 inhibition (Ki = 19 μM) provides a unique pharmacological tool for investigating the interplay between serotonin transporter function and vesicular storage [1]. This dual-action profile is distinct from other N,N-dialkyltryptamines like DMT, which are weaker SERT inhibitors. Research applications include studies of neurotransmitter homeostasis, the role of transporter substrates in psychedelic effects, and the development of novel agents targeting both SERT and 5-HT2A receptors for treatment of neuropsychiatric disorders.

Neurodevelopmental Disorder Research: Fragile X Syndrome and Seizure Mechanisms

The demonstration that DPT completely prevents audiogenic seizures in an Fmr1 knockout mouse model at 10 mg/kg—via a mechanism independent of its serotonergic activity—positions DPT as a critical research compound for investigating novel antiepileptic pathways [1]. Unlike other psychedelic tryptamines that have not shown this specific efficacy, DPT can be used to probe non-serotonergic targets involved in seizure suppression, potentially revealing new therapeutic strategies for fragile X syndrome and related neurodevelopmental conditions characterized by seizure susceptibility.

Analytical and Forensic Reference Standard Development

DPT's distinct chromatographic and mass spectrometric properties make it an essential reference standard for the development and validation of analytical methods for detecting and quantifying tryptamines in biological samples [1]. The availability of certified reference material (e.g., oxalate salt) with defined purity and stability supports forensic toxicology laboratories in method validation and proficiency testing, and aids clinical researchers in pharmacokinetic studies requiring accurate quantification of DPT and its metabolites in plasma or urine [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dipropyltryptamine Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.